1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2/c1-9-8-11-12(14-4-7-17(11)15-9)16-5-2-10(3-6-16)13(18)19/h4,7-8,10H,2-3,5-6H2,1H3,(H,18,19) |
InChI Key |
MKRSTPICDCCVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid typically involves multi-step procedures. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives . Industrial production methods often involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Cyclization: Cyclocondensation reactions with trifluoroacetic anhydride or ethyl chloroformate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Core Heterocyclic Modifications
*Full name: 1-(2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
Key Observations :
- Substituent Effects : The 2,4-dimethylphenyl group () enhances steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .
- Carboxylic Acid Position : The 4-position on piperidine (target) versus 2-position on pyrimidine () impacts molecular geometry and hydrogen-bonding capacity.
Physicochemical and Pharmacological Properties
*Full name: 1-(Tetrazolo[1,5-a]pyrazin-5-yl)piperidine-4-carboxylic acid
Key Observations :
- Piperidine vs.
- Carboxylic Acid Role : The carboxylic acid in the target compound and analogs may facilitate salt formation (improving solubility) or direct receptor interactions.
Biological Activity
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₁H₁₄N₄O₂
- CAS Number : Not specifically listed in the sources but can be derived from the structure.
- IUPAC Name : this compound.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, closely related to our compound, exhibit significant anticancer properties and act as enzyme inhibitors.
Enzymatic Inhibition
Studies have shown that compounds with similar structures can inhibit specific enzymes involved in cancer progression and neurodegenerative diseases. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of IRAK4, an important target in inflammatory diseases .
Anticancer Activity
Research highlights the potential of pyrazolo derivatives in targeting cancer cells. For example, compounds that share structural motifs with this compound have demonstrated selective cytotoxicity against various cancer cell lines .
Biological Activity Data Table
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | IRAK4 | Not specified | |
| Anticancer Activity | Various cancer cell lines | Varies | |
| Muscarinic Receptor Modulation | M4 mAChR | Not specified |
Case Studies
- Anticancer Studies : A study focused on pyrazolo derivatives revealed their effectiveness in inhibiting tumor growth in vitro and in vivo. The compounds were tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
- Neurocognitive Disorders : Another study investigated the modulation of muscarinic acetylcholine receptors by similar compounds. The findings indicated that these compounds could enhance cognitive functions by acting as positive allosteric modulators .
- Enzymatic Studies : Research on enzyme inhibition highlighted that certain pyrazolo derivatives effectively inhibit key enzymes involved in metabolic pathways related to cancer and inflammation, showcasing their therapeutic potential .
Q & A
Basic: What are the common synthetic routes for preparing 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid?
Answer:
The synthesis typically involves functionalization of the pyrazolo[1,5-a]pyrazine core. A key step is nitration at position 7 using concentrated H₂SO₄ and HNO₃ at 0°C, followed by neutralization and purification . Piperidine-4-carboxylic acid derivatives are introduced via nucleophilic substitution or coupling reactions. For example, intermediates like methyl pyrazolo[1,5-a]pyrazine-4-carboxylate can undergo hydrolysis to yield the carboxylic acid, which is then coupled with a piperidine moiety. Elemental analysis (C, H, N) and HRMS are critical for verifying intermediate structures .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages must align with calculated values within ±0.4%) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M + H]⁺ with <1 ppm error) .
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish regiochemistry, such as methyl group placement on the pyrazine ring .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
Advanced: How can conflicting spectral data from different synthetic routes be resolved?
Answer:
Contradictions often arise from regioisomeric byproducts or incomplete functionalization. For example, nitration at position 7 versus position 5 can produce structurally similar intermediates. To resolve this:
- Compare experimental HRMS data with computational predictions (e.g., DFT-based molecular ion simulations).
- Use 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations and confirm substitution patterns .
- Validate purity via HPLC-MS to rule out co-eluting impurities .
Advanced: What strategies optimize the nitration step for higher regioselectivity and yield?
Answer:
- Temperature Control : Maintain reaction at 0°C during HNO₃ addition to minimize polysubstitution .
- Acid Strength : Adjust H₂SO₄ concentration to stabilize the nitronium ion (NO₂⁺), favoring electrophilic attack at position 7 .
- Post-Reaction Workup : Quench the reaction on ice to prevent decomposition of nitro intermediates.
- Yield Improvement : Scale-up trials show that dropwise addition of HNO₃ over 30 minutes improves reproducibility (yields up to 72% reported) .
Basic: How is the biological activity of this compound assessed in preclinical studies?
Answer:
- Target Binding Assays : Screen for affinity against receptors (e.g., CB1 antagonists) using radioligand displacement .
- ADME Profiling : Assess metabolic stability via liver microsome incubation and LC-MS/MS quantification of parent compound degradation .
- Functional Assays : Measure cAMP modulation or calcium flux in cell lines expressing target receptors .
Advanced: What computational methods aid in designing analogs with improved pharmacokinetic properties?
Answer:
- Molecular Docking : Predict binding modes to receptors (e.g., CB1) using software like AutoDock Vina. Focus on piperidine-carboxylic acid interactions with active site residues .
- QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with logP, solubility, and bioavailability .
- MD Simulations : Evaluate conformational stability of the pyrazolo-pyrazine core in aqueous and lipid bilayer environments .
Advanced: How can functionalization at position 7 enhance selectivity for therapeutic targets?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at position 7 increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .
- Steric Effects : Bulky substituents (e.g., aryl groups) can restrict rotational freedom, improving target specificity.
- Case Study : Derivatives with 3,4-dimethoxyphenyl groups at position 7 showed 10-fold higher CB1 binding affinity compared to unsubstituted analogs .
Basic: What are the critical storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hygroscopicity is common in piperidine-carboxylic acid derivatives .
- Light Sensitivity : Amber vials prevent photodegradation of the pyrazolo-pyrazine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
